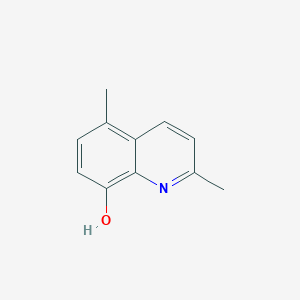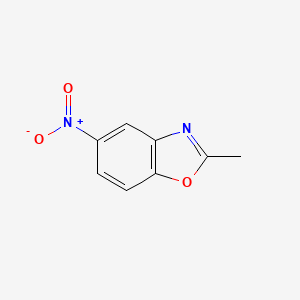
8-Hidroxi-2,5-dimetilquinolina
Descripción general
Descripción
2,5-Dimethylquinolin-8-ol is a heterocyclic compound belonging to the quinoline family. It has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol. This compound has been extensively studied due to its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties.
Aplicaciones Científicas De Investigación
2,5-Dimethylquinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of isotopically labeled materials for NMR spectroscopy and medicinal research.
Biology: The compound’s antimicrobial and antitumor properties make it a valuable tool in biological research.
Medicine: Its antioxidant properties are explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethylquinolin-8-ol can be achieved through various synthetic routes. One notable method involves the transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol and 2,5-dimethylquinolin-8-ol using ambient reaction conditions and low-cost reagents . This method employs a modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .
Industrial Production Methods: Industrial production methods for 2,5-Dimethylquinolin-8-ol are not extensively documented. the modified Skraup-Doebner-Von Miller synthesis mentioned above provides a potential pathway for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Aromatic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines and hydroquinolines, which have significant applications in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylquinolin-8-ol involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent cell death . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
2,5-Dimethylquinolin-8-ol can be compared with other similar compounds, such as:
2-Methylquinolin-8-ol: This compound shares a similar structure but lacks the additional methyl group at the 5-position.
2,5-Dimethylquinolin-8-nitro: This compound has a nitro group at the 8-position, which significantly alters its chemical and biological properties.
Uniqueness: The presence of two methyl groups at the 2 and 5 positions of the quinoline ring in 2,5-Dimethylquinolin-8-ol imparts unique chemical and biological properties, making it distinct from other quinoline derivatives .
Propiedades
IUPAC Name |
2,5-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-6-10(13)11-9(7)5-4-8(2)12-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUFSGXAEOXQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362505 | |
| Record name | 2,5-dimethyl-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10522-43-7 | |
| Record name | 2,5-Dimethyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dimethyl-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the deuteration method described for 2,5-Dimethylquinolin-8-ol?
A: The research presents a "metal-free regioselective green deuteration" [] for 2,5-Dimethylquinolin-8-ol. This is significant because it offers a more sustainable and environmentally friendly alternative to traditional deuteration methods, which often rely on transition metal catalysts. The method utilizes readily available, low-cost reagents and operates under mild reaction conditions, making it advantageous for isotopic labeling applications.
Q2: How was the regioselectivity of the deuteration process confirmed?
A: A combination of techniques was employed to confirm the specific positions where deuterium replaced hydrogen atoms in 2,5-Dimethylquinolin-8-ol. The researchers used ¹H NMR, ¹³C NMR, GC-MS, and X-ray crystallography to analyze the deuterated product []. These methods provided a comprehensive understanding of the isotopic exchange and confirmed the regioselective nature of the deuteration process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)
![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)


![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)
![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)


